

# In-depth Technical Guide: 4-Fluoro-3-formylbenzoic Acid

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## Compound of Interest

Compound Name: 4-Fluoro-3-formylbenzoic acid

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## Abstract

**4-Fluoro-3-formylbenzoic acid**, a substituted aromatic carboxylic acid, presents a unique molecular architecture of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key reactive characteristics. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively available in the public domain, this document consolidates the known information and provides context based on structurally related compounds. The guide is intended to serve as a foundational resource for researchers exploring the potential applications of this molecule.

## Molecular Structure and Identification

**4-Fluoro-3-formylbenzoic acid** is a trifunctional molecule featuring a benzene ring substituted with a fluorine atom, a formyl (aldehyde) group, and a carboxylic acid group. The substituents are positioned at the 4, 3, and 1 positions of the aromatic ring, respectively.

Table 1: Compound Identification

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 4-Fluoro-3-formylbenzoic acid  |
| CAS Number        | 845885-90-7 <a href="#">[1]</a>  |
| Molecular Formula | C <sub>8</sub> H <sub>5</sub> FO <sub>3</sub> <a href="#">[1]</a>            |
| Molecular Weight  | 168.12 g/mol   |
| InChI             | 1S/C8H5FO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12) <a href="#">[1]</a> |
| InChIKey          | SKPWEADPCJMLID-UHFFFAOYSA-N <a href="#">[1]</a>                              |
| SMILES            | O=CC1=C(F)C=C(C=C1)C(O)=O  |

## Physicochemical Properties

The physical and chemical properties of **4-Fluoro-3-formylbenzoic acid** are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Data

| Property            | Value                       | Source              |
|---------------------|-----------------------------|---------------------|
| Physical Form       | Solid                       | <a href="#">[1]</a> |
| Melting Point       | 152 °C                      | <a href="#">[1]</a> |
| Boiling Point       | 332.3 ± 27.0 °C at 760 mmHg | <a href="#">[1]</a> |
| Purity              | Typically >97%              | <a href="#">[1]</a> |
| Storage Temperature | 4°C, under nitrogen         | <a href="#">[1]</a> |

## Synthesis and Reactivity

### Synthesis Pathway Considerations

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-3-formylbenzoic acid** is not readily available in the surveyed literature, synthetic routes can be postulated based on established organic chemistry principles and synthesis of analogous compounds. A plausible approach could involve the formylation of a 4-fluorobenzoic acid derivative or the oxidation of a corresponding benzyl alcohol or methyl group. For instance, the synthesis of the related compound, 4-fluoro-3-methylbenzoic acid, is well-documented and it serves as a versatile building block in the synthesis of active pharmaceutical ingredients.[2] The methyl group on this analog can be functionalized, suggesting a potential pathway to the formyl group through controlled oxidation.

## Chemical Reactivity

The chemical reactivity of **4-Fluoro-3-formylbenzoic acid** is dictated by its three functional groups: the carboxylic acid, the aldehyde, and the fluorinated aromatic ring.

- Carboxylic Acid Group: This group can undergo typical reactions such as esterification with alcohols, amidation with amines, and conversion to an acyl chloride. These reactions are fundamental for integrating the molecule into larger scaffolds, a common strategy in drug discovery.
- Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can participate in reactions like reductive amination, Wittig reactions, and the formation of Schiff bases.
- Fluorinated Aromatic Ring: The fluorine atom influences the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The presence of both an electron-withdrawing aldehyde and a deactivating, ortho-para directing fluorine atom presents a complex substitution pattern.

## Potential Applications and Research Directions

Given the functionalities present in **4-Fluoro-3-formylbenzoic acid**, it holds potential as a building block in several areas of chemical and pharmaceutical research. The combination of a carboxylic acid and an aldehyde on a fluorinated benzene ring makes it a candidate for the synthesis of heterocyclic compounds and other complex molecular architectures.

Derivatives of structurally similar fluorinated benzoic acids have shown biological activity. For example, an analog of imidazopyridine based on 4-fluoro-3-methylbenzoic acid has

demonstrated potent anticoccidial activity.<sup>[2]</sup> While no specific biological activities for **4-Fluoro-3-formylbenzoic acid** have been documented in the available literature, its structural motifs suggest that it could be explored for various therapeutic targets.

## Experimental Protocols (General)

Detailed, validated experimental protocols for the synthesis and characterization of **4-Fluoro-3-formylbenzoic acid** are not currently available in the public scientific literature. However, general methodologies for the characterization of similar organic compounds are provided below.

### General Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

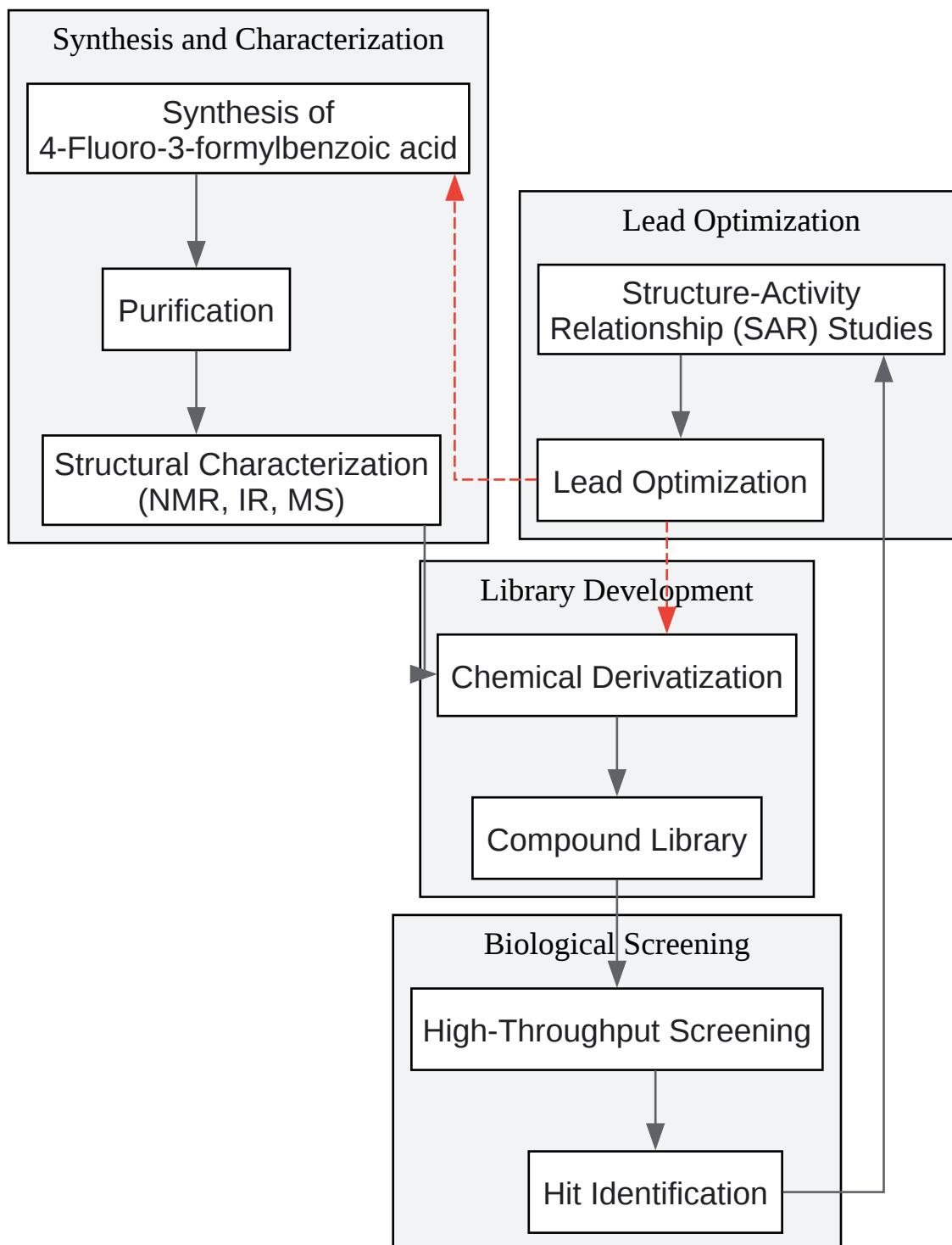
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

### General Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Acquisition: Record the spectrum over the desired range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch of the carboxylic acid, C=O stretch of the acid and aldehyde, C-F stretch).

# Logical Relationships and Potential Workflows

Due to the lack of specific information on signaling pathways or detailed experimental workflows for **4-Fluoro-3-formylbenzoic acid**, a generalized logical workflow for its potential use in drug discovery is presented.



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Caption: A generalized workflow for the potential use of **4-Fluoro-3-formylbenzoic acid** in a drug discovery program.

## Conclusion

**4-Fluoro-3-formylbenzoic acid** is a chemical entity with potential for further research and application, particularly in the synthesis of novel compounds for pharmaceutical and material science applications. This technical guide has summarized the available information on its structure, properties, and potential reactivity. Further experimental investigation is required to fully elucidate its synthetic pathways, detailed spectral characteristics, and biological activities. This document serves as a starting point for researchers interested in exploring this promising molecule.

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## References

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- 2. ossila.com [ossila.com]
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